Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
Overview
Description
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a chemical compound with the linear formula C19H32BNO2 . It is a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H . This indicates the presence of boron (B), nitrogen (N), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.74 . The compound’s density and boiling point are predicted to be 0.97±0.1 g/cm3 and 393.7±25.0 °C respectively .Scientific Research Applications
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Organic Synthesis and Drug Development
- Field : Organic Chemistry, Drug Development .
- Application : Compounds with similar structures, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide and 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized and studied for their potential applications in drug development .
- Methods : These compounds can be synthesized through nucleophilic and amidation reactions . The molecular structure is then characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results : The molecular structure optimized by density functional theory (DFT) is consistent with the crystal structure determined by X-ray single crystal diffraction .
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Biologically Active Compounds Synthesis
- Field : Biochemistry, Drug Synthesis .
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound with a similar structure, is an important intermediate in many biologically active compounds such as crizotinib .
- Methods : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesized compound serves as an important intermediate in the synthesis of biologically active compounds .
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Boron Neutron Capture Therapy
- Field : Medical Physics, Oncology .
- Application : Boronic acid pinacol ester compounds, which share structural similarities with the compound , have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods : The boron compound is administered to the patient, and the area of the body with the cancer is then subjected to a beam of neutrons. The boron atoms capture these neutrons, causing a nuclear reaction that produces high-energy alpha particles that kill the cancer cells .
- Results : This therapy has shown promise in treating certain types of cancer, such as brain tumors .
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Suzuki Reaction
- Field : Organic Chemistry .
- Application : Arylboronic acid, which is structurally similar to the compound , is one of the important nucleophiles in the Suzuki reaction .
- Methods : The Suzuki reaction is a type of cross-coupling reaction, where an organoboron compound (such as arylboronic acid) and a halide are coupled together in the presence of a palladium catalyst .
- Results : The Suzuki reaction has a wide range of applications in organic synthesis, particularly in the synthesis of complex organic molecules .
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Boric Acid Derivative
- Field : Organic Chemistry .
- Application : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is an important boric acid derivative . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
- Methods : The title compound was designed and synthesized through a two-step substitution reaction .
- Results : The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .
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Intermediate in Biologically Active Compounds
- Field : Biochemistry, Drug Synthesis .
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Methods : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesized compound serves as an important intermediate in the synthesis of biologically active compounds .
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQCITWNDZPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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